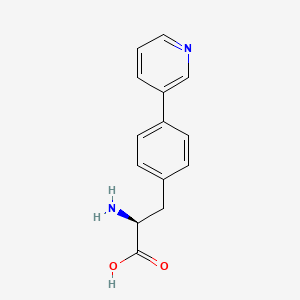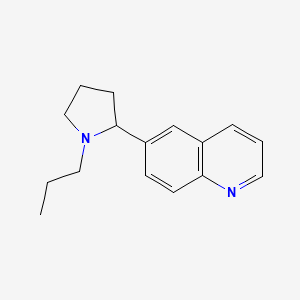
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-ETHYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a chemical compound with the molecular formula C14H18N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
The synthesis of 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted aniline and undergoing a series of reactions such as alkylation, cyclization, and reduction can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
化学反应分析
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines
科学研究应用
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar compounds to 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine include:
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine: Lacks the ethyl group, leading to different chemical and biological properties.
4-Methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine: The presence of a methyl group instead of an ethyl group can alter its reactivity and interactions.
4-Propyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine: The longer propyl chain can affect its solubility and binding affinity
属性
CAS 编号 |
5778-91-6 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C16H20N2/c1-2-11-7-6-9-13-15(17)12-8-4-3-5-10-14(12)18-16(11)13/h6-7,9H,2-5,8,10H2,1H3,(H2,17,18) |
InChI 键 |
RYYIJELDJXNYTR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=CC=C1)C(=C3CCCCCC3=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)








